REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[C:9]=1[CH2:17][C:18]#N.[CH2:20]([OH:22])[CH3:21]>>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[C:9]=1[CH2:17][C:18]([O:22][CH2:20][CH3:21])=[O:2]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)[N+](=O)[O-])CC#N
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
|
Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
then quenched into ice cold water
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Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (10 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |